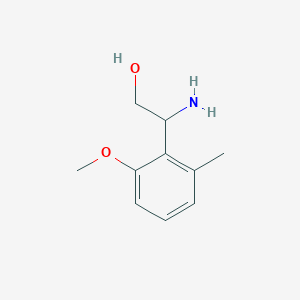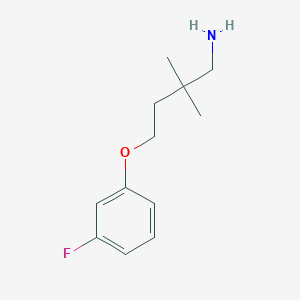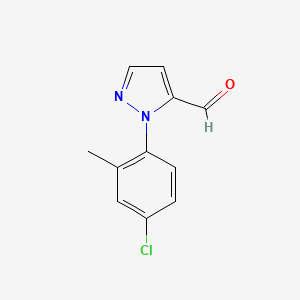
1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-2-methylphenyl group and a formyl group at the 5-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Subsequent Cyclization: One common synthetic route involves the chlorination of 2-methylphenyl derivatives followed by cyclization to form the pyrazole ring. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Condensation Reactions: Another method involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions involving the chloro and formyl groups can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the 2-position.
1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbaldehyde: Formyl group at the 4-position instead of the 5-position.
These structural differences can lead to variations in reactivity, biological activity, and applications.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(12)2-3-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3 |
InChI Key |
DXSVUOSBKQTCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


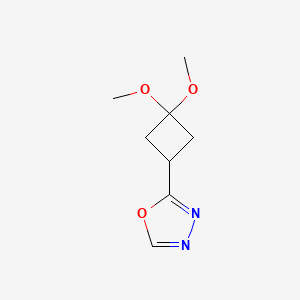
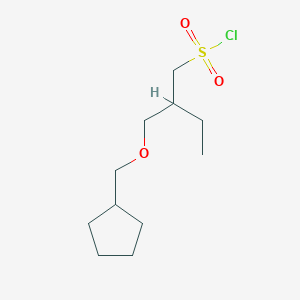
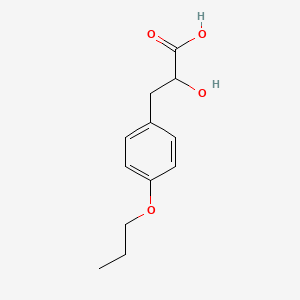
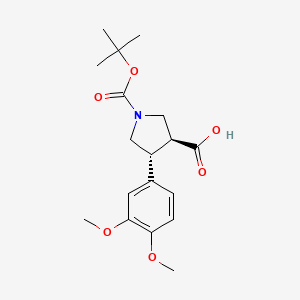
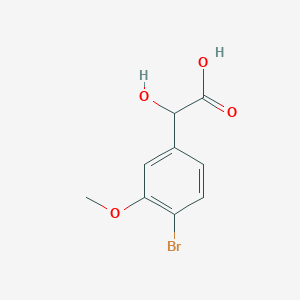
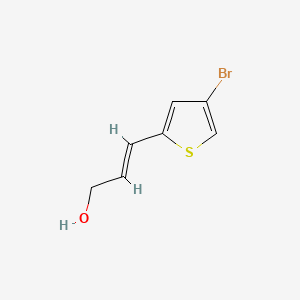
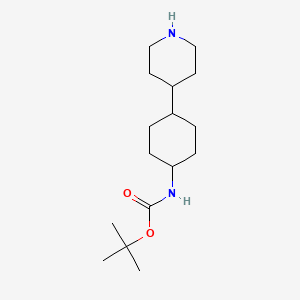
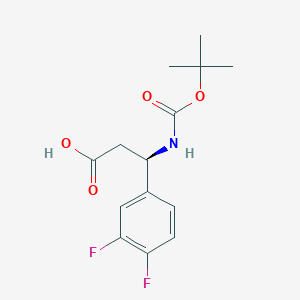
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
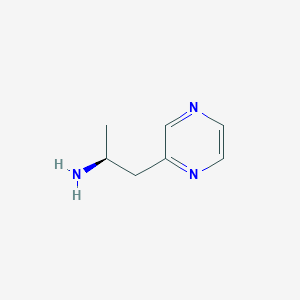
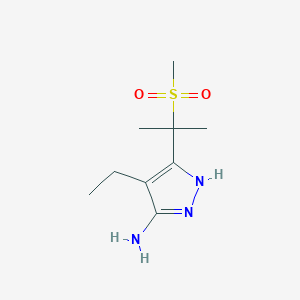
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
